Cas no 83725-77-3 (1,3,4-Oxadiazol-2(3H)-one,5-(2-chlorophenyl)-)
1,3,4-Oxadiazol-2(3H)-one,5-(2-chlorophenyl)- Chemical and Physical Properties
Names and Identifiers
-
- 1,3,4-Oxadiazol-2(3H)-one,5-(2-chlorophenyl)-
- 5-(2-chlorophenyl)-3H-1,3,4-oxadiazol-2-one
- NSC525345
- CHEMBL4079629
- CS-0209897
- 83725-77-3
- 5-(2-Chlorophenyl)-1,3,4-oxadiazol-2(3H)-one
- BDBM50554486
- US11634391, Compound 230
- AKOS008967817
- DTXSID00326212
- BS-32841
- NSC-525345
- AN-329/42685750
- BDBM600975
- 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ol
- AKOS000504154
- SCHEMBL23451517
- 1,3,4-Oxadiazol-2(3H)-one, 5-(2-chlorophenyl)-
-
- Inchi: 1S/C8H5ClN2O2/c9-6-4-2-1-3-5(6)7-10-11-8(12)13-7/h1-4H,(H,11,12)
- InChI Key: CSCRXHWRAQVFTE-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1C1=NNC(=O)O1
Computed Properties
- Exact Mass: 196.004
- Monoisotopic Mass: 196.004
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 255
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 50.7Ų
Experimental Properties
- Density: 1.55
- Boiling Point: 387°C at 760 mmHg
- Flash Point: 187.9°C
- Refractive Index: 1.668
1,3,4-Oxadiazol-2(3H)-one,5-(2-chlorophenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR954539-1g |
5-(2-Chlorophenyl)-3H-1,3,4-oxadiazol-2-one |
83725-77-3 | 98% | 1g |
£250.00 | 2025-02-21 | |
| Chemenu | CM526028-1g |
5-(2-Chlorophenyl)-3H-1,3,4-oxadiazol-2-one |
83725-77-3 | 98% | 1g |
$249 | 2023-02-17 | |
| A2B Chem LLC | AI56867-1g |
5-(2-Chlorophenyl)-3H-1,3,4-oxadiazol-2-one |
83725-77-3 | 98% | 1g |
$228.00 | 2024-04-19 | |
| A2B Chem LLC | AI56867-5g |
5-(2-Chlorophenyl)-3H-1,3,4-oxadiazol-2-one |
83725-77-3 | 98% | 5g |
$662.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1280567-1g |
5-(2-Chlorophenyl)-3H-1,3,4-oxadiazol-2-one |
83725-77-3 | 98% | 1g |
¥2462.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1280567-5g |
5-(2-Chlorophenyl)-3H-1,3,4-oxadiazol-2-one |
83725-77-3 | 98% | 5g |
¥9255.00 | 2024-07-28 | |
| 1PlusChem | 1P00IDS3-1g |
1,3,4-Oxadiazol-2(3H)-one, 5-(2-chlorophenyl)- |
83725-77-3 | 98% | 1g |
$239.00 | 2025-02-28 | |
| 1PlusChem | 1P00IDS3-5g |
1,3,4-Oxadiazol-2(3H)-one, 5-(2-chlorophenyl)- |
83725-77-3 | 98% | 5g |
$704.00 | 2025-02-28 |
1,3,4-Oxadiazol-2(3H)-one,5-(2-chlorophenyl)- Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 1,3,4-Oxadiazol-2(3H)-one,5-(2-chlorophenyl)-
1,3,4-Oxadiazol-2(3H)-one,5-(2-chlorophenyl)-
The compound 1,3,4-Oxadiazol-2(3H)-one,5-(2-chlorophenyl)- (CAS No. 83725-77-3) is a heterocyclic organic compound with significant applications in various fields of chemistry and materials science. This compound belongs to the class of oxadiazoles, which are five-membered rings containing two nitrogen atoms and one oxygen atom. The presence of the oxadiazole ring in this molecule contributes to its unique electronic properties and reactivity.
Recent studies have highlighted the importance of oxadiazole derivatives in drug discovery and material synthesis. The 5-(2-chlorophenyl) substituent in this compound plays a crucial role in modulating its physical and chemical properties. For instance, the chlorine atom at the 2-position of the phenyl ring introduces electron-withdrawing effects, which can enhance the stability and reactivity of the molecule. This makes it a valuable building block for synthesizing advanced materials such as organic semiconductors and sensors.
The synthesis of 1,3,4-Oxadiazol-2(3H)-one,5-(2-chlorophenyl)- typically involves a multi-step process that includes nucleophilic substitution and cyclization reactions. Researchers have optimized these steps to achieve high yields and purity levels. The use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining product quality.
In terms of applications, this compound has shown promise in the development of organic light-emitting diodes (OLEDs) due to its excellent charge transport properties. Studies published in 2023 have demonstrated that incorporating this oxadiazole derivative into OLED structures can improve device efficiency and lifetime. Additionally, its ability to act as a photosensitizer has opened new avenues in photodynamic therapy for cancer treatment.
The oxadiazole ring system is also known for its versatility in forming hydrogen bonds and π-π interactions, making it suitable for supramolecular chemistry applications. Recent research has explored its use in self-assembled monolayers and molecular recognition systems.
From an environmental standpoint, the synthesis and application of 1,3,4-Oxadiazol-2(3H)-one,5-(2-chlorophenyl)- are considered eco-friendly due to the absence of hazardous byproducts. This aligns with current trends toward sustainable chemistry practices.
In conclusion, 1,3,4-Oxadiazol-2(3H)-one,5-(2-chlorophenyl)- (CAS No. 83725-77-3) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool for researchers in academia and industry alike.
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